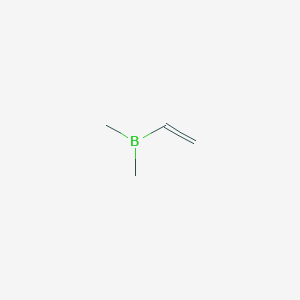

Borane, ethenyldimethyl-

Beschreibung

Borane, ethenyldimethyl- is an organoborane compound featuring a boron atom bonded to an ethenyl (C=CH₂) group and two methyl (CH₃) groups. While direct experimental data on this specific compound is scarce in the provided evidence, its properties can be inferred from general borane chemistry. Boranes are electron-deficient Lewis acids due to boron’s vacant p-orbital, enabling them to form complexes with Lewis bases . Ethenyldimethyl-borane likely exhibits moderate Lewis acidity, influenced by the electron-donating/withdrawing effects of its substituents. Alkyboranes like this are of interest in catalysis and materials science, particularly in reactions involving hydrogen activation or transfer .

Eigenschaften

CAS-Nummer |

5846-37-7 |

|---|---|

Molekularformel |

C4H9B |

Molekulargewicht |

67.93 g/mol |

IUPAC-Name |

ethenyl(dimethyl)borane |

InChI |

InChI=1S/C4H9B/c1-4-5(2)3/h4H,1H2,2-3H3 |

InChI-Schlüssel |

BJZRMJYVZYZPMM-UHFFFAOYSA-N |

Kanonische SMILES |

B(C)(C)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Dimethylvinylborane can be synthesized through several methods. One common synthetic route involves the hydroboration of alkenes with borane reagents. For instance, the reaction of vinylborane with dimethylborane under controlled conditions can yield dimethylvinylborane. Industrial production methods often involve similar hydroboration techniques but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Dimethylvinylborane undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

Diels-Alder Reactions: Dimethylvinylborane acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.

Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.

Substitution Reactions: Dimethylvinylborane can participate in substitution reactions where the vinyl group is replaced by other functional groups, often using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Diels-Alder reactions, the product is typically a cyclohexene derivative with various substituents depending on the diene used .

Wissenschaftliche Forschungsanwendungen

Dimethylvinylborane has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cycloaddition reactions.

Material Science: The compound is used in the development of new materials, including polymers and advanced composites, due to its ability to introduce boron atoms into the molecular structure.

Medicinal Chemistry: Researchers explore its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals that may exhibit unique biological activities.

Wirkmechanismus

The mechanism of action of dimethylvinylborane in chemical reactions often involves the formation of transient intermediates where the boron atom interacts with other reactants. In Diels-Alder reactions, for example, the boron atom facilitates the formation of a cyclic transition state, leading to the formation of cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Trialkylboranes (e.g., Trimethylborane, Triethylborane):

- Structure: Trialkylboranes (R₃B) have three alkyl groups attached to boron. Ethenyldimethyl-borane replaces one alkyl group with an ethenyl moiety, introducing π-electron density near boron.

- Lewis Acidity: Alkyl groups are electron-donating, reducing Lewis acidity compared to BH₃. The ethenyl group’s electron-withdrawing nature may slightly enhance acidity relative to fully alkylated boranes like trimethylborane .

- Applications: Trialkylboranes are used in radical initiators and hydroboration reactions. Ethenyldimethyl-borane’s unsaturated group could enable unique reactivity in polymerization or cycloadditions.

Arylboranes (e.g., Hetero-tri(aryl)borane):

- Structure: Arylboranes (Ar₃B) feature aromatic substituents. The hetero-tri(aryl)borane in has fluorinated and chlorinated aryl groups, enhancing Lewis acidity through electron withdrawal .

- Lewis Acidity: Fluorinated arylboranes exhibit stronger acidity (lower pKa) than alkylboranes. Ethenyldimethyl-borane’s acidity is expected to be weaker due to the absence of strong electron-withdrawing substituents.

- Applications: Arylboranes are prominent in frustrated Lewis pairs (FLPs) for H₂ activation , whereas ethenyldimethyl-borane may favor less polar substrates.

Boron-Nitrogen Compounds (e.g., Ammonia Borane, Hydrazine Borane):

- Structure: These feature B–N bonds (e.g., NH₃BH₃, N₂H₄BH₃). The B–N interaction stabilizes the structure through dative bonding, absent in ethenyldimethyl-borane.

- Reactivity: Ammonia borane (AB) and hydrazine borane (HB) release H₂ via hydrolysis or thermolysis (1–3 equivalents H₂ per mole) .

- Applications: AB and HB are hydrogen storage materials ; ethenyldimethyl-borane’s applications may align with catalysis or polymer precursors.

Data Table: Key Properties of Selected Boranes

Mechanistic and Catalytic Comparisons

- Hydrogen Activation: Arylboranes in FLPs heterolytically cleave H₂ via bifunctional active sites . Ethenyldimethyl-borane’s unsaturated group may enable alternative mechanisms, such as substrate binding via π-interactions.

- Metal Complexation: Ambiphilic ligands in highlight borane-metal interactions (e.g., Rh–B bonds). Ethenyldimethyl-borane’s ethenyl group could act as a π-ligand in transition-metal catalysis .

- Hydrolysis: Unlike AB and HB, ethenyldimethyl-borane is unlikely to release H₂ via hydrolysis due to the absence of B–H bonds adjacent to protic N–H groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.